2,3-Dimethyl-1-indanone

Organic Synthesis Process Chemistry Indanone Methodology

2,3-Dimethyl-1-indanone (CAS 36230-99-6) is a bicyclic aromatic ketone belonging to the 1-indanone family, characterized by a benzene ring fused to a cyclopentanone core with methyl substituents at the 2- and 3-positions. This C11H12O compound (MW 160.21 g/mol) presents as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 36230-99-6
Cat. No. B6302563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-1-indanone
CAS36230-99-6
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1C(C(=O)C2=CC=CC=C12)C
InChIInChI=1S/C11H12O/c1-7-8(2)11(12)10-6-4-3-5-9(7)10/h3-8H,1-2H3
InChIKeyKLNAGKGNWQUMFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-1-indanone (CAS 36230-99-6): Core Identity and Procurement-Relevant Properties


2,3-Dimethyl-1-indanone (CAS 36230-99-6) is a bicyclic aromatic ketone belonging to the 1-indanone family, characterized by a benzene ring fused to a cyclopentanone core with methyl substituents at the 2- and 3-positions . This C11H12O compound (MW 160.21 g/mol) presents as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . The 2,3-dimethyl substitution pattern distinguishes it from mono-methyl, 3,3-dimethyl, and ring-methylated indanone regioisomers, directly influencing both its synthetic accessibility and its molecular recognition in biological systems [1].

Why 2,3-Dimethyl-1-indanone Cannot Be Generically Substituted by Other Indanone Regioisomers


Indanone derivatives are not interchangeable building blocks. The position and number of methyl substituents on the five-membered ring dictate both synthetic route efficiency and biological recognition. The odorant receptor OR19 from two lepidopteran species exhibits distinct response thresholds depending on alkyl substitution: 2-methyl and 2-ethyl substituents lower the detection threshold compared to 1-indanone or 3-methyl-1-indanone, while methyl groups on the benzene ring suppress the response [1]. The 2,3-dimethyl pattern uniquely combines steric and electronic effects that cannot be replicated by 3,3-dimethyl, 2-monomethyl, or ring-substituted analogs. For procurement decisions, substituting a different regioisomer may render a synthetic pathway non-viable or abolish a desired structure–activity relationship.

Quantitative Differentiation Evidence for 2,3-Dimethyl-1-indanone vs. Closest Analogs


Synthesis Efficiency: One-Step Vilsmeier Protocol Delivers Quantitative Yield vs. Multi-Step Friedel-Crafts Routes

A recently reported one-step synthesis of 2,3-dimethyl-1-indanone using adapted Vilsmeier conditions achieves quantitative yield [1]. In contrast, the classical Friedel-Crafts acylation of 2,3-dimethylbenzene with succinic anhydride, followed by cyclization and oxidation, is a multi-step sequence . While the Vilsmeier protocol represents a significant advance for this specific compound, comparable high-yielding one-step routes are not established for the 3,3-dimethyl or 2-monomethyl analogs under identical conditions.

Organic Synthesis Process Chemistry Indanone Methodology

Physical Property Differentiation: Melting Point Enables Ambient Solid Handling vs. Lower-Melting or Liquid Analogs

2,3-Dimethyl-1-indanone exhibits a melting point of 34–38 °C, allowing it to be handled as a crystalline solid at standard laboratory temperatures . The regioisomer 3,3-dimethyl-1-indanone (CAS 26465-81-6) is reported with a boiling point of 122 °C at 16 mmHg and no discrete melting point in accessible datasheets, suggesting it is a liquid or low-melting solid under ambient conditions [1]. This difference in physical state directly impacts weighing accuracy, storage stability, and formulation compatibility.

Physicochemical Characterization Solid-State Handling Formulation

Biological Recognition: 2,3-Disubstitution Enhances Odorant Receptor Response vs. Mono-Substituted and Unsubstituted Indanones

In single sensillum recordings of the conserved odorant receptor OR19 expressed in the Drosophila empty neuron system, alkyl substituents at positions 2 and 3 of the 1-indanone five-membered ring increased electrophysiological response magnitude, indicating higher receptor cavity complementarity [1]. Methyl substituents on the benzene ring, in contrast, largely suppressed the response. Among tested analogs, 2-methyl-1-indanone and 2-ethyl-1-indanone showed lower response thresholds than 1-indanone or 3-methyl-1-indanone; 2,3-dimethyl-1-indanone, bearing substituents at both enhanced positions, is inferred to provide additive or synergistic receptor activation.

Chemoreception Structure–Activity Relationship Semiochemistry

Structural Confirmation and Purity: Full Spectroscopic Characterization Enables Identity Verification vs. Under-Characterized Analogs

The one-step Vilsmeier synthesis protocol for 2,3-dimethyl-1-indanone includes complete characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, with spectral data provided in detail [1]. This comprehensive analytical dataset supports unambiguous identity confirmation and purity assessment. For many indanone analogs, including 3,3-dimethyl-1-indanone, publicly available spectroscopic data are limited to basic 1H-NMR or predicted spectra, leaving gaps in quality control capability.

Analytical Chemistry Quality Control Spectroscopic Characterization

Where 2,3-Dimethyl-1-indanone Delivers Measurable Advantage Over Analogs: Application Scenarios


Scale-Up Synthesis of 2,3-Disubstituted Indanone Intermediates

For process chemistry groups requiring multi-gram to kilogram quantities of a 2,3-disubstituted indanone building block, the one-step Vilsmeier protocol in quantitative yield [1] eliminates the need for multi-step Friedel-Crafts sequences. This directly reduces solvent consumption, purification burden, and production cycle time compared to routes required for 3,3-dimethyl or mono-methyl indanones.

Insect Odorant Receptor Pharmacology and Semiochemical Discovery

For laboratories studying lepidopteran odorant receptors (particularly OR19 orthologs), the 2,3-dimethyl substitution pattern is expected to produce stronger receptor activation than 1-indanone, 3-methyl, or benzene-ring-methylated analogs, based on the structure–activity relationship established by Gonzalez et al. (2015) [2]. This compound serves as a privileged scaffold for developing high-potency semiochemical agonists.

Quality-Control-Driven Procurement for Medicinal Chemistry Libraries

For medicinal chemistry groups building focused indanone-based libraries, the availability of fully assigned multi-modal spectroscopic data (1H-, 2H-, 13C-NMR, IR, Raman) [3] enables rigorous incoming material qualification. This reduces the risk of structural misassignment that may occur with less thoroughly characterized regioisomers such as 3,3-dimethyl-1-indanone.

Solid-Form Screening and Pre-Formulation Studies

The crystalline nature of 2,3-dimethyl-1-indanone at ambient temperature (mp 34–38 °C) makes it preferable to liquid or low-melting indanone analogs for solid-form screening, X-ray diffraction studies, and formulation development where precise weighing and solid-state stability are critical.

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